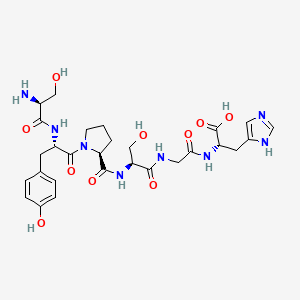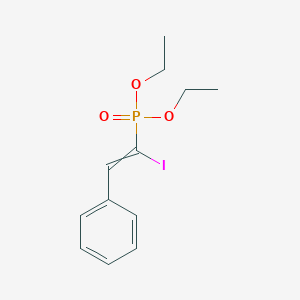
6-amino-1H-pyrimidin-2-one;1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one are heterocyclic organic compounds that belong to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are significant due to their presence in nucleic acids, vitamins, and coenzymes, playing vital roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one typically involves the cyclization of chalcones with urea or thiourea in the presence of sodium hydroxide. The reaction mixture is refluxed in anhydrous ethanol for several hours and then poured into ice-cold water to obtain the desired pyrimidinones .
Industrial Production Methods
Industrial production of these compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert these compounds into their respective dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrimidine oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one have diverse applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules and as intermediates in organic synthesis.
Biology: They are studied for their roles in nucleic acid chemistry and their interactions with biological macromolecules.
Industry: These compounds are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one involves their interaction with specific molecular targets and pathways. These compounds can inhibit the activity of certain enzymes, interfere with nucleic acid synthesis, and modulate signaling pathways. For example, they may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one: This compound belongs to the class of indoles and shares structural similarities with 6-amino-1H-pyrimidin-2-one.
4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-: This compound has a similar pyrimidine core but with different substituents.
2-amino-6-methylpyrimidin-4(1H)-one: Another pyrimidine derivative with a methyl group at position 6.
Uniqueness
6-amino-1H-pyrimidin-2-one and 1H-pyrimidin-6-one are unique due to their specific substitution patterns and the presence of an amino group, which imparts distinct chemical and biological properties. These compounds exhibit a wide range of biological activities and are valuable in medicinal chemistry for developing new therapeutic agents .
Properties
CAS No. |
566199-59-5 |
|---|---|
Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
6-amino-1H-pyrimidin-2-one;1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5N3O.C4H4N2O/c5-3-1-2-6-4(8)7-3;7-4-1-2-5-3-6-4/h1-2H,(H3,5,6,7,8);1-3H,(H,5,6,7) |
InChI Key |
QSQPZCBPMQUDGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CNC1=O.C1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


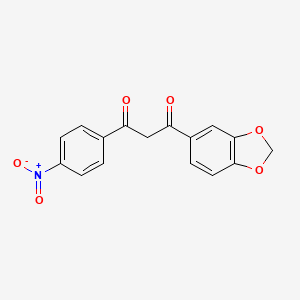
![1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-](/img/structure/B12593063.png)
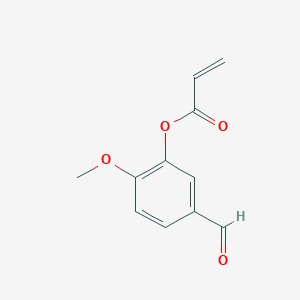

![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)
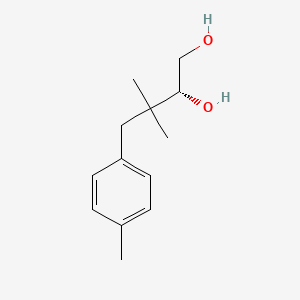



![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)

![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)
